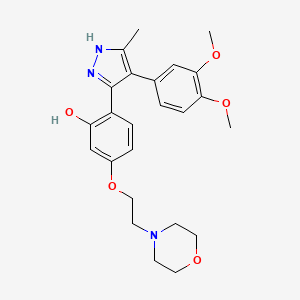

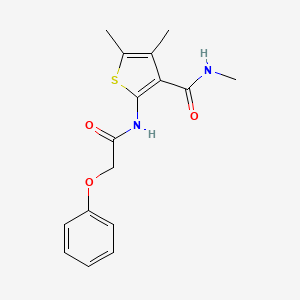

![molecular formula C14H17FN2O2S B2508755 N-(2-氟苯基)-1-氧杂-4-硫杂-8-氮杂螺[4.5]癸烷-8-甲酰胺 CAS No. 1351658-67-7](/img/structure/B2508755.png)

N-(2-氟苯基)-1-氧杂-4-硫杂-8-氮杂螺[4.5]癸烷-8-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(2-fluorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide" is a structurally complex molecule that falls within the class of azaspirodecanes. This class of compounds has garnered interest due to their potential biological activities, particularly as antiviral agents against influenza viruses. The presence of a spirocyclic structure, which includes both oxygen and sulfur atoms, as well as the fluorinated aromatic ring, suggests that this compound could exhibit unique chemical and physical properties, as well as biological activity.

Synthesis Analysis

The synthesis of related azaspirodecanes has been reported using copper-mediated reactions and microwave-assisted methods. For instance, copper-mediated intramolecular trifluoromethylation of N-phenylcinnamamides, coupled with cyclization and dearomatization, has been used to construct various trifluoromethylated 1-azaspiro[4.5]decanes . Additionally, a microwave-assisted three-component one-pot cyclocondensation method has been applied to synthesize N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds . These methods highlight the potential for efficient synthesis of complex azaspirodecanes, which could be adapted for the synthesis of "N-(2-fluorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide."

Molecular Structure Analysis

The molecular structure of azaspirodecanes is characterized by a spirocyclic framework that integrates nitrogen, oxygen, and sulfur heteroatoms. This arrangement is likely to influence the compound's reactivity and interaction with biological targets. The presence of a fluorinated phenyl group in the compound of interest may also affect its electronic properties and bioavailability .

Chemical Reactions Analysis

Azaspirodecanes can undergo various chemical reactions, including oxidative ipso-cyclization, as demonstrated by the synthesis of 3-(arylthio)-1-azaspiro[4.5]deca-3,6,9-triene-2,8-diones using copper-catalyzed oxidative ipso-cyclization of N-(p-methoxyaryl)propiolamides with disulfides . The reactivity of the sulfur and nitrogen within the spirocyclic framework can be exploited in such cyclization reactions, which may be relevant for further functionalization of "N-(2-fluorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide."

Physical and Chemical Properties Analysis

The physical and chemical properties of azaspirodecanes are influenced by their molecular structure. The incorporation of heteroatoms and the spirocyclic configuration can impact the compound's solubility, stability, and reactivity. The fluorinated aromatic ring in the compound of interest is likely to contribute to its lipophilicity, which can be an important factor in its potential as a drug candidate. The antiviral activity of similar compounds has been evaluated, with some showing potent inhibitory effects against influenza A and B viruses, suggesting that the compound may also possess significant antiviral properties .

科学研究应用

抗病毒活性

- 已经合成并评估了与主题化合物结构类似的新型螺化合物,以对抗流感 A 和 B 病毒以及人类冠状病毒的抗病毒活性。例如,某些 N-(1-硫杂-4-氮杂螺[4.5]癸-4-基)甲酰胺衍生物对流感 A 病毒株表现出有效的抑制作用,通过防止病毒血凝素在低 pH 值下构象变化而充当融合抑制剂 (Göktaş et al., 2012)。另一项研究重点介绍了螺噻唑烷酮衍生物的合成,该衍生物对流感 A/H3N2 病毒和人类冠状病毒 229E 表现出很强的活性,表明这种支架在抗病毒分子开发中的多功能性 (Apaydın et al., 2020)。

抗分枝杆菌和抗癌活性

- 也已经评估了具有螺[4.5]癸烷基序的化合物的抗分枝杆菌和抗癌活性。一项研究合成并测试了一系列化合物对结核分枝杆菌的体外活性,一些衍生物显示出中等至良好的抑制活性。此外,某些化合物对包括白血病在内的各种癌细胞系表现出抗增殖活性 (Cihan-Üstündağ & Çapan, 2012)。

抗惊厥活性

- 对 N-苯基-和 N-苄基-2-氮杂螺[4.4]壬烷-和 [4.5]癸烷-1,3-二酮衍生物的进一步研究揭示了它们在各种模型中的抗惊厥活性。这些研究表明螺化合物有可能被开发成新的抗惊厥药物,某些衍生物在临床前模型中显示出有希望的活性 (Obniska et al., 2006)。

属性

IUPAC Name |

N-(2-fluorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2O2S/c15-11-3-1-2-4-12(11)16-13(18)17-7-5-14(6-8-17)19-9-10-20-14/h1-4H,5-10H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APHAQHFVLZVLLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCS2)C(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

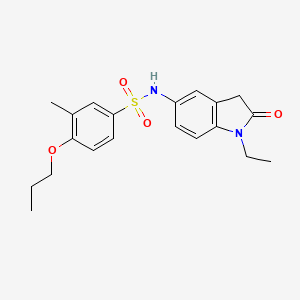

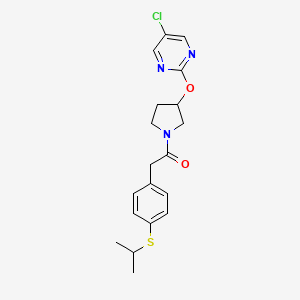

![1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2508673.png)

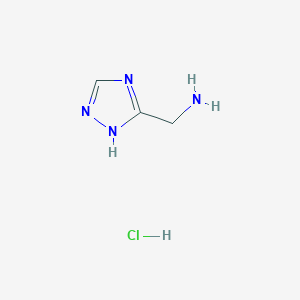

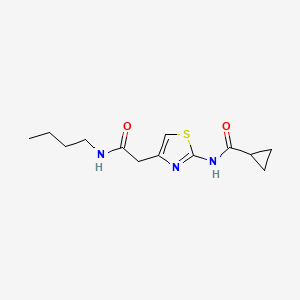

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclopentylacetamide](/img/structure/B2508674.png)

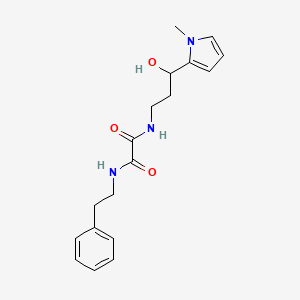

![1-(sec-butyl)-N-cyclohexyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2508675.png)

![4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2508676.png)

![7-(4-Chlorophenyl)sulfonyl-5-[(4-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2508685.png)

![(2E)-N-benzyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide](/img/structure/B2508688.png)

![N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2508692.png)